Home > Products > Screening Compounds P90402 > NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc
NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc -

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc

Catalog Number: EVT-8340914
CAS Number:
Molecular Formula: C44H70N4O33
Molecular Weight: 1183.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc, commonly referred to as polysialic acid, is a complex carbohydrate composed of repeating units of N-acetylneuraminic acid, a member of the sialic acid family. Sialic acids are nine-carbon sugars that play critical roles in cellular interactions and signaling processes. This compound is particularly significant in biological systems due to its presence on the surfaces of cells and its involvement in various physiological functions, including immune response modulation and cell adhesion .

Source

Polysialic acid is primarily derived from the enzymatic polymerization of N-acetylneuraminic acid. It can be found in various biological sources, including neural tissues, where it is important for neurodevelopment and synaptic plasticity. The expression of polysialic acid is noted in both vertebrates and certain bacterial species, indicating its evolutionary significance .

Classification

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc is classified as a glycan, specifically a homopolymer of sialic acid linked through α2-8 glycosidic bonds. This classification places it within the broader category of oligosaccharides and polysaccharides, which are vital for numerous biological processes.

Synthesis Analysis

Methods

The synthesis of NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as N-acetylneuraminic acid lyase and N-acetyl-glucosamine 2-epimerase to catalyze the polymerization process. The substrates involved include pyruvate and N-acetyl-glucosamine, which undergo epimerization and aldol condensation to form polysialic acid.
  2. Biotechnological Approaches: Industrial production often employs genetically engineered microorganisms that overexpress the necessary enzymes for efficient synthesis. This approach enhances yield and reduces production costs, making it suitable for large-scale applications.

Technical Details

The enzymatic synthesis typically involves controlled reaction conditions, including pH and temperature optimization to maximize enzyme activity. Reaction times can vary based on substrate concentrations and desired product purity.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C44H70N4O33
  • Molecular Weight: 1183.0 g/mol
    These data points indicate a complex structure with multiple functional groups that facilitate interactions with other biomolecules.
Chemical Reactions Analysis

Reactions

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form carboxylic acids.
  2. Reduction: Reduction reactions can convert the compound into alcohol derivatives.
  3. Substitution: Substitution reactions allow for modifications that enhance biological activity or alter solubility properties.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure product stability and yield.

Mechanism of Action

The mechanism of action for NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc involves its interaction with specific receptors on cell surfaces, modulating various signaling pathways. This interaction can influence:

  • Cell Adhesion: Enhancing or inhibiting cell-cell interactions.
  • Immune Response: Acting as a protective barrier against pathogens by masking cell surface markers that trigger immune recognition.

The compound's ability to form dense layers on cell surfaces contributes significantly to its protective roles in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Polysialic acid is typically soluble in water due to its hydrophilic nature imparted by multiple hydroxyl groups. It exhibits high viscosity at concentrated solutions, which can affect its behavior in biological contexts.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Capable of undergoing various chemical transformations, which can be exploited for therapeutic modifications.

Relevant data from studies indicate that modifications to the polysaccharide structure can significantly impact its biological functions.

Applications

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc has diverse applications across several scientific fields:

  1. Biochemistry: Used as a model compound for studying glycosylation processes.
  2. Cell Biology: Investigated for its role in cell signaling pathways and microbial pathogenesis.
  3. Medicine: Explored for potential applications in drug delivery systems and therapeutic interventions for diseases such as cancer and infections.

Research continues to uncover new applications based on the unique properties of this polysaccharide, highlighting its significance in both basic science and clinical research .

Structural Characterization and Biosynthetic Pathways

Enzymatic Synthesis of α2-8-Linked Oligosialic Acid Chains

The tetrasialic acid structure NeuAc(α2-8)NeuAc(α2-8)NeuAc(α2-8)α-NeuAc represents a linear oligomer of N-acetylneuraminic acid (Neu5Ac) residues connected via α2-8 glycosidic linkages. Biosynthesis initiates with the action of mono-sialyltransferases that attach a single Neu5Ac residue to underlying glycoconjugate acceptors (e.g., gangliosides or glycoproteins). Subsequent elongation to form α2-8-linked chains is exclusively catalyzed by polysialyltransferases (polySTs), such as ST8Sia-II (STX) and ST8Sia-IV (PST) in vertebrates. These enzymes employ a processive mechanism: they remain bound to the growing chain, iteratively adding Neu5Ac units from the donor substrate CMP-Neu5Ac to the non-reducing end of the nascent oligosialic acid structure [6]. The reaction kinetics follow a sequential ordered mechanism, where CMP-Neu5Ac binding precedes acceptor substrate recognition. Chain elongation occurs in the Golgi apparatus, leveraging the compartmentalized localization of polySTs and the abundance of CMP-sialic acid donors transported via the CMP-sialic acid antiporter [6] [7].

Table 1: Key Enzymes in α2-8-Linked Oligosialic Acid Biosynthesis

EnzymeGeneFunctionLocalization
ST8Sia-II (STX)ST8SIA2Initiates/elongates oligo/polysialic acid chainstrans-Golgi
ST8Sia-IV (PST)ST8SIA4Processive elongation of polysialic acidtrans-Golgi
CMP-Sia Transporter (SLC35A1)SLC35A1Imports CMP-Neu5Ac into Golgi lumenGolgi Membrane

Role of Polysialyltransferases in Chain Elongation and Termination

Polysialyltransferases (polySTs) possess a unique dual-domain architecture: an N-terminal catalytic domain with conserved sialylmotifs (L, S, VS, and III) for donor substrate binding, and a flexible C-terminal domain that interacts with the nascent oligosialic acid chain. The catalytic domain positions the non-reducing terminal Neu5Ac residue of the acceptor substrate adjacent to CMP-Neu5Ac, facilitating nucleophilic attack by the C8 hydroxyl group. This results in inversion of stereochemistry at the anomeric carbon (C2) to form the α2-8 linkage [6]. Chain termination is not enzymatic but governed by steric constraints within the polyST’s active site and substrate accessibility. The C-terminal domain acts as a molecular ruler, limiting the degree of polymerization (DP): While some polySTs (e.g., PST) synthesize chains exceeding 100 residues, others produce shorter oligomers like the tetrasialic acid structure. Structural studies reveal that mutations in the acidic groove of the C-terminal domain reduce processivity, favoring shorter oligosialic acids [6]. Additionally, competition with other Golgi-resident glycosyltransferases for acceptor substrates can prematurely terminate chain elongation.

Substrate Specificity of CMP-Neu5Ac Hydroxylase in NeuAc Variant Formation

The incorporation of N-glycolylneuraminic acid (Neu5Gc) into oligosialic acid chains depends on the enzyme CMP-Neu5Ac hydroxylase (CMAH), which hydroxylates the N-acetyl group of CMP-Neu5Ac to form CMP-Neu5Gc. CMAH exhibits stringent specificity:

  • Substrate Restriction: Exclusively acts on CMP-Neu5Ac; neither free Neu5Ac nor sialoconjugates serve as substrates [4].
  • Cofactor Dependency: Requires molecular oxygen (O₂), NADH, and an electron transfer complex comprising cytochrome b₅ (cyt b₅) and NADH-cyt b₅ reductase [4].
  • Conformational Activation: Binding to CMP-Neu5Ac induces a conformational change in CMAH, exposing a cyt b₅-binding site essential for hydroxylation [4].

Table 2: CMP-Neu5Ac Hydroxylase (CMAH) Kinetics and Specificity

ParameterValueSignificance
Kₘ for CMP-Neu5Ac5–11 μMHigh affinity for donor substrate
Substrate SpecificityCMP-Neu5Ac onlyNo activity on free Neu5Ac/glycoconjugates
Key Cofactorscyt b₅, NADHElectron transfer system essential for activity
Tissue VariabilityLiver > BrainExplains Neu5Gc scarcity in neural glycans

Species-specific differences dictate Neu5Gc incorporation. Humans lack functional CMAH due to a genomic exon deletion, restricting their oligosialic acids exclusively to Neu5Ac. Conversely, rodents and pigs express high CMAH activity, enabling Neu5Gc integration into α2-8-linked chains [4] [6]. Notably, CMAH competes with sialyltransferases for CMP-Neu5Ac; thus, its activity indirectly influences oligosialic acid composition.

Evolutionary Conservation of α2-8 Linkage Biosynthesis Across Species

The enzymatic machinery for synthesizing α2-8-linked oligosialic acids is evolutionarily conserved across Deuterostomes (vertebrates, echinoderms) but absent in Protostomes (e.g., insects, nematodes). Key evolutionary adaptations include:

  • Horizontal Gene Transfer: The ST8Sia gene family likely originated via horizontal transfer from bacterial sialyltransferases early in vertebrate evolution, enabling α2-8 linkage formation [6].
  • Gene Duplication: Vertebrates possess multiple ST8Sia genes (e.g., ST8SIA2, ST8SIA4), whereas basal chordates (e.g., sea squirts) have a single ancestral form, indicating neofunctionalization for complex neural development [6].
  • Pathogen-Driven Selection: Selective pressure from pathogens exploiting sialic acid receptors (e.g., influenza viruses, E. coli K1) has shaped species-specific variations. For instance, primates show accelerated evolution in ST8Sia genes to evade pathogen adhesion [5] [6].

Table 3: Evolutionary Distribution of α2-8 Oligosialic Acid Biosynthesis

Organism GroupPolySTs Present?Neu5Gc in Glycans?Notable Functions
Mammals (e.g., mouse)YesYes (except humans)Neural development, immune modulation
Birds/ReptilesYesNoEmbryonic development
Fish (e.g., salmon)YesYes (trace)Egg polysialoglycoproteins (PSGP)
Echinoderms (e.g., starfish)YesYesGamete recognition
Insects/NematodesNoNoAbsent

Functional conservation is evident in the role of α2-8 oligosialic acids in neurodevelopment (e.g., polysialylation of NCAM in axon guidance) and immune evasion (e.g., capsule polysialylation in pathogenic bacteria). However, linkage specificity varies: While vertebrates synthesize α2-8 chains, some bacteria (e.g., E. coli K1) produce α2-8/α2-9 mixed linkages [5] [6] [7]. This divergence underscores adaptation to host-specific glycan landscapes.

Properties

Product Name

NeuAc(a2-8)NeuAc(a2-8)NeuAc(a2-8)a-NeuAc

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C44H70N4O33

Molecular Weight

1183.0 g/mol

InChI

InChI=1S/C44H70N4O33/c1-13(53)45-25-17(57)5-41(74,37(66)67)78-34(25)30(63)22(10-50)75-43(39(70)71)7-19(59)27(47-15(3)55)36(80-43)32(65)24(12-52)77-44(40(72)73)8-20(60)28(48-16(4)56)35(81-44)31(64)23(11-51)76-42(38(68)69)6-18(58)26(46-14(2)54)33(79-42)29(62)21(61)9-49/h17-36,49-52,57-65,74H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+,42+,43+,44+/m0/s1

InChI Key

RWZBMCWKLLJHAA-APIOAFSJSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O

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